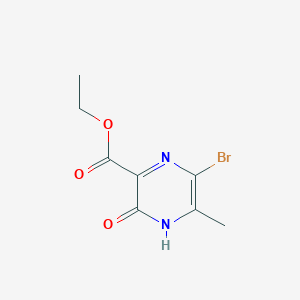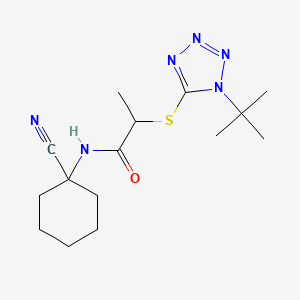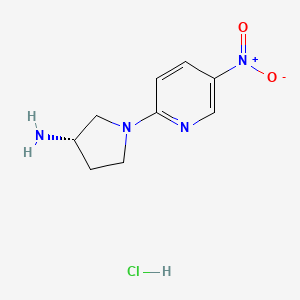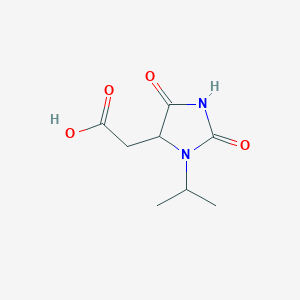![molecular formula C17H13ClF3NOS B2381771 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 866042-14-0](/img/structure/B2381771.png)
3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one” is a complex organic molecule. It contains a thiazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The molecule also contains a trifluoromethyl group (-CF3) and a chlorophenyl group (-C6H4Cl), both of which are known to significantly influence the chemical behavior of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidinone ring, the trifluoromethyl group, and the chlorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be electron-withdrawing, which could make the compound more reactive towards nucleophiles . The chlorophenyl group could potentially undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence properties like solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one and its derivatives have been extensively studied for their antimicrobial properties. A range of compounds synthesized from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one exhibited potent antibacterial activity against common bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. Additionally, these compounds showed antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (B'Bhatt & Sharma, 2017). Similar studies have demonstrated the antimicrobial efficacy of various 1,3-thiazolidin-4-one derivatives against a range of pathogens (Sayyed et al., 2006).
Structural Analysis and Synthesis
The structural and therapeutic diversity of 1,3-thiazolidin-4-ones has been a subject of interest, with studies reporting on the synthesis and crystal structure of related compounds. For instance, research on the synthesis and X-ray diffraction data of a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, provided insights into its crystalline structure and potential applications (Güiza et al., 2020). Another study focused on the crystal structure of 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one to assess its potential biological activity (Doreswamy et al., 2007).
Potential Antifungal and Antitumor Properties
Research has also explored the potential antifungal and antitumor properties of 1,3-thiazolidin-4-one derivatives. A study on a novel antifungal compound from the 1,2,4-triazole class, closely related to 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, revealed promising antifungal characteristics and pharmacologically relevant properties (Volkova et al., 2020). Additionally, some derivatives have shown potential as antitumor agents in vitro, highlighting the versatility of these compounds in medicinal chemistry (Al-Suwaidan et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NOS/c18-14-6-4-11(5-7-14)9-22-15(23)10-24-16(22)12-2-1-3-13(8-12)17(19,20)21/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCYGBDFNBHVLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)
![1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2381700.png)


![Spiro[5.5]undecan-3-amine](/img/structure/B2381704.png)

![2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone](/img/structure/B2381708.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)
